molecular formula C13H19NO2 B184592 Pentanamide, N-(4-ethoxyphenyl)- CAS No. 88552-40-3

Pentanamide, N-(4-ethoxyphenyl)-

Cat. No. B184592
CAS RN: 88552-40-3
M. Wt: 221.29 g/mol
InChI Key: HRFWMTWSZPVZRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentanamide, N-(4-ethoxyphenyl)- is a chemical compound that belongs to the class of amides. It is a white crystalline solid that is soluble in organic solvents. This compound has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Pentanamide, N-(4-ethoxyphenyl)- is not fully understood. However, it is believed to exhibit its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase enzymes. These enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response.

Biochemical And Physiological Effects

Pentanamide, N-(4-ethoxyphenyl)- has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been investigated for its potential as a drug delivery system due to its solubility in organic solvents. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using Pentanamide, N-(4-ethoxyphenyl)- in lab experiments is its solubility in organic solvents. This makes it easier to dissolve in certain solvents for use in experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on Pentanamide, N-(4-ethoxyphenyl)-. One potential direction is to investigate its potential as a drug delivery system for anti-inflammatory and analgesic drugs. Another direction is to study its potential as a building block for the synthesis of other compounds. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects.

Synthesis Methods

The synthesis of Pentanamide, N-(4-ethoxyphenyl)- can be achieved through different methods. One of the most commonly used methods is the reaction of 4-ethoxyaniline with pentanoyl chloride in the presence of a base such as triethylamine. The reaction yields Pentanamide, N-(4-ethoxyphenyl)- as the product. Other methods include the reaction of 4-ethoxyaniline with pentanoic acid in the presence of a dehydrating agent such as thionyl chloride.

Scientific Research Applications

Pentanamide, N-(4-ethoxyphenyl)- has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and analgesic effects. It has also been investigated for its potential as a drug delivery system due to its solubility in organic solvents. In organic synthesis, Pentanamide, N-(4-ethoxyphenyl)- has been used as a building block for the synthesis of other compounds. In material science, this compound has been studied for its potential as a polymer additive.

properties

CAS RN

88552-40-3

Product Name

Pentanamide, N-(4-ethoxyphenyl)-

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-(4-ethoxyphenyl)pentanamide

InChI

InChI=1S/C13H19NO2/c1-3-5-6-13(15)14-11-7-9-12(10-8-11)16-4-2/h7-10H,3-6H2,1-2H3,(H,14,15)

InChI Key

HRFWMTWSZPVZRU-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=C(C=C1)OCC

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)OCC

Origin of Product

United States

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